
Silicon monoxide
Übersicht
Beschreibung
Silicon monoxide (SiO) is a binary compound of silicon and oxygen, distinct from the more common silicon dioxide (SiO₂). It exhibits unique properties such as a metastable structure, tunable electrical characteristics, and high-temperature reactivity. SiO is synthesized via high-temperature reduction of SiO₂ with silicon metal or carbon . While unstable at intermediate temperatures (400–800°C), decomposing into SiO₂ and Si, it retains stability above 1200°C under controlled conditions . Its applications span thin-film coatings, semiconductors, and advanced ceramics, driven by its dielectric strength (~5) and infrared transparency .
Analyse Chemischer Reaktionen
Production Methods:
Reaction | Conditions | Key Findings |
---|---|---|
1,000–1,700°C in electric furnace | Partial reduction of silica with carbon yields gaseous SiO . | |
1,700°C | Requires rapid quenching to stabilize SiO . |
Reactions with Ammonia and Methane
Theoretical studies reveal contrasting reactivity with NH₃ vs. CH₄ :
Comparative Reaction Pathways:
-
NH₃ Reaction : Proceeds via eight pathways, with HNSi + H₂O being the most thermodynamically stable product .
-
CH₄ Reaction : Ten pathways identified, all endothermic, requiring high-energy inputs .
Gas-Phase Formation:
Atmospheric Oxidation:
Reaction | Rate Constant (298 K) | Relevance |
---|---|---|
Key sink in Earth’s mesosphere . | ||
Dominant in interstellar medium | Forms linear O=Si=O . |
Silicon Carbide (SiC) Formation:
Thin-Film Deposition:
Hydrolysis:
OH Radical Interaction:
Disproportionation in Solid State
Glassy (SiO)ₙ disproportionates into Si and SiO₂:
This compound’s reactivity spans interstellar chemistry, atmospheric processes, and industrial applications. Its dual capacity as a reducing agent and precursor for advanced materials underscores its versatility, though challenges remain in stabilizing its metastable forms for controlled synthesis.
Vergleich Mit ähnlichen Verbindungen
Silicon Monoxide vs. Silicon Dioxide (SiO₂)
Key Differences :
- Structure : SiO is amorphous or sub-stoichiometric, whereas SiO₂ forms crystalline (e.g., quartz) or vitreous networks.
- Reactivity : SiO readily oxidizes in air to form SiO₂, limiting its ambient applications .
- Electronic Properties : SiO exhibits Poole-Frankel emissions and trap-assisted tunneling, making it suitable for resistive switching devices, while SiO₂ serves as a stable insulator .
This compound vs. Tin Dioxide (SnO₂)
Key Differences :
- Conductivity: SnO₂ is an n-type semiconductor with high electron mobility, ideal for transparent electrodes, while SiO’s symmetrical carrier distribution supports nonlinear electronic behavior .
- Thermal Behavior: SnO₂ is stable up to 1800°C, whereas SiO decomposes at lower temperatures unless processed under high-vacuum or inert conditions .
This compound vs. Elemental Silicon (Si)
Key Differences :
- Functionality : Si is the backbone of microelectronics due to its semiconductor properties, while SiO’s high dielectric strength and tunability make it suitable for specialized applications like magneto-optical devices .
- Synthesis : Si is refined from silica via the Czochralski process, whereas SiO requires carbothermal reduction or vapor deposition .
Research Findings and Emerging Trends
- Battery Technology: SiO-based anodes demonstrate higher lithium-ion storage capacity (∼2400 mAh/g) compared to graphite (372 mAh/g), though volume expansion remains a challenge .
- Thin Films : SiO films deposited via sputtering or evaporation show superior adhesion and optical uniformity compared to SiO₂ .
- Plasmonics : SiO interfaces with metals (e.g., Al) enable surface plasmon polariton propagation, critical for metamaterials and photonic circuits .
Vorbereitungsmethoden
Thermal Decomposition of Silicon and Silicon Dioxide
The direct reaction between elemental silicon (Si) and silicon dioxide (SiO₂) is a foundational method for SiO production. This process involves heating a stoichiometric mixture of Si and SiO₂ at elevated temperatures, typically between 1200–1600°C , under vacuum or inert atmospheres . The reaction proceeds as:
A patented apparatus described in utilizes a dual-chamber system to enhance purity. The first chamber contains a crucible loaded with Si and SiO₂ raw materials (purity >99.5%), heated to sublimation temperatures. The resulting SiO gas migrates through a transition pipe (maintained at 1000–1600°C ) to a second condensation chamber, where it cools to 200–1000°C and solidifies. This separation of sublimation and condensation zones minimizes impurities, yielding SiO with high uniformity and stability . Key parameters include:
-
Heating rate : 3–5°C/min
-
Vacuum pressure : 1–1000 Pa
-
Reaction duration : 2–90 hours
The method’s efficiency is attributed to the absence of byproducts, though it requires precise temperature control to prevent re-oxidation or SiC formation .
Hydrogen Reduction of Silicon Dioxide
Hydrogen (H₂) serves as a reducing agent for SiO₂ at high temperatures, offering a pathway to SiO with water (H₂O) as the primary byproduct. This method, explored in and , operates at 1400–1600°C in H₂-Ar gas mixtures:
2 + \text{H}2 \rightarrow \text{SiO} + \text{H}_2\text{O}
Studies demonstrate that H₂ accelerates the reduction kinetics compared to inert atmospheres. At 1750°C , the SiO formation rate in H₂ is 2–3× faster than in argon due to enhanced gas-solid interactions . The process is particularly effective for producing ultrafine SiO powders, which are critical for battery anode materials . However, managing H₂O vapor removal is essential to prevent back-reactions.
Carbothermal Reduction of Silicon Dioxide
Carbothermal reduction, a widely used industrial method, employs carbon (C) to reduce SiO₂ at 1300–1600°C :
This reaction is integral to silicon metal production in submerged arc furnaces . Research in highlights that introducing H₂ into the reaction environment (e.g., H₂-CH₄ mixtures) can lower the onset temperature of SiO formation to 1200°C and improve yield. For instance, at 1500°C , a 5% methane (CH₄) addition increases SiC-SiO co-production by 40% , though excessive carbon risks SiC contamination . Process optimization involves balancing carbon stoichiometry and gas flow rates to maximize SiO purity.
Chemical Vapor Deposition (CVD)
CVD has emerged as a versatile technique for synthesizing SiO-based nanostructures. In , SiO₂-coated SiC nanowires were grown at 1000°C using ferrocene (Fe(C₅H₅)₂) as a precursor and nickel (Ni) as a catalyst. The reaction mechanism follows:
4 + \text{CO} + \text{H}2 \rightarrow \text{SiO} + \text{HCl} + \text{byproducts}
The Ni catalyst lowers the activation energy, enabling SiO deposition at temperatures 300–600°C lower than conventional methods . This approach is ideal for applications requiring nanoscale SiO layers, such as thin-film capacitors and semiconductor coatings .
Displacement Reactions
Displacement reactions involve reducing metal oxides (MO) with silicon to produce SiO:
For example, aluminum oxide (Al₂O₃) reacts with Si at high temperatures to form SiO and elemental aluminum :
2\text{O}3 + 4\text{Si} \rightarrow 2\text{Al} + 4\text{SiO}
These reactions are less common industrially but offer niche advantages in recovering precious metals from oxides.
Comparative Analysis of Preparation Methods
Method | Temperature Range (°C) | Reactants | Byproducts | Purity | Applications |
---|---|---|---|---|---|
Thermal Decomposition | 1200–1600 | Si + SiO₂ | None | High | Bulk SiO production |
Hydrogen Reduction | 1400–1600 | SiO₂ + H₂ | H₂O | Moderate | Ultrafine powders |
Carbothermal Reduction | 1300–1600 | SiO₂ + C | CO | Variable | Metallurgical processes |
CVD | 800–1000 | Precursors + H₂/Ar | HCl, CO | High | Nanostructures |
Displacement | 1400–1600 | Si + MO | Metal | Low | Specialty alloys |
Eigenschaften
IUPAC Name |
oxosilicon | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/OSi/c1-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVNPJMFVYWSIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Si] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
SiO, OSi | |
Record name | Silicon monoxide | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Silicon_monoxide | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064940, DTXSID40399884 | |
Record name | Silylene, oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxosilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
44.084 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Brownish-black solid; [Merck Index] Black odorless solid; [MSDSonline] | |
Record name | Silicon monoxide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8699 | |
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CAS No. |
10097-28-6, 22755-01-7 | |
Record name | Silicon oxide (SiO) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10097-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silicon monoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010097286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silylene, oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silylene, oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxosilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Silicon monoxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.198 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | SILICON MONOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1OQN9CBG7L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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